3-(tert-Butyl)-4-hydroxybenzaldehyde
Overview
Description
3-(tert-Butyl)-4-hydroxybenzaldehyde is a derivative of hydroxybenzaldehyde, which is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The tert-butyl group attached to the benzene ring is known to influence the physical and chemical properties of the molecule, making it a subject of various studies.
Synthesis Analysis
The synthesis of tert-butyl-hydroxylated benzaldehydes has been explored through different methods. A short synthesis route for di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Additionally, 3,5-Di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol with an overall yield of 63.7% by bromination and subsequent oxidation . These methods provide insights into the synthesis of related compounds, which could be adapted for the synthesis of 3-(tert-Butyl)-4-hydroxybenzaldehyde.
Molecular Structure Analysis
Quantum chemical computations using density functional theory have been employed to study the molecular structure of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a related compound. The molecule was optimized, and NBO analysis was performed to understand donor-acceptor interactions and stability arising from hyperconjugative interactions . This analysis can be extrapolated to provide a theoretical understanding of the molecular structure of 3-(tert-Butyl)-4-hydroxybenzaldehyde.
Chemical Reactions Analysis
The reactivity of hydroxybenzaldehyde derivatives has been studied in various chemical reactions. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde underwent anionic condensations with malonic acid and acetic anhydride in the presence of weak bases, leading to the formation of cinnamic acid derivatives . Moreover, electrochemical studies have shown that similar compounds participate in methoxylation and dimerization reactions under certain conditions . These findings suggest that 3-(tert-Butyl)-4-hydroxybenzaldehyde may also engage in similar chemical transformations.
Physical and Chemical Properties Analysis
Thermodynamic properties of hydroxybenzaldehyde derivatives have been reported, including the standard molar enthalpies of formation and sublimation . These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, spectral studies, including FT-IR, FT-Raman, UV-Visible, and NMR, have been conducted to characterize the vibrational modes and electronic structure of these molecules . Such studies are essential for the identification and application of 3-(tert-Butyl)-4-hydroxybenzaldehyde in various domains.
Scientific Research Applications
Synthesis and Derivative Formation
- 3-(tert-Butyl)-4-hydroxybenzaldehyde has been utilized in the synthesis of various chemical compounds. A notable example is its use in the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, which was achieved through a process using the HBr-DMSO system as an effective oxidant (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, its involvement in the formation of brominated derivatives, such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, has been documented, where optimal conditions for synthesis were established (Du Longchao, 2013).
Quantum Chemical Insights and Molecular Docking
- The compound has been the subject of quantum chemical analyses, providing insight into its molecular structure and spectroscopic properties. These studies include analyses using FT-IR, FT-Raman, UV-Visible, and NMR spectral studies, along with density functional theory computations. This has led to a better understanding of its donor-acceptor interactions, stability, and bioactivity, particularly in relation to antiviral activity against influenza viruses (Mary & James, 2020).
Synthesis of Complexes and Catalysis
- The compound has been used in the synthesis of various complexes. For instance, its reaction with vanadyl acetylacetonate led to the formation of vanadium(V) complexes, which were studied for their structural features and DFT studies (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012). In another instance, its reaction in Suzuki cross-coupling processes has been explored, demonstrating its utility in synthesizing benzaldehyde derivatives with pyridyl groups (Wang, Peizhong, Jili, Zheng, Suying, & Bai, 2014).
Formation of Metal Complexes and Adducts
- Research has also focused on the formation of copper(II) complexes with thioether-substituted derivatives of the compound, highlighting its role in creating stable silver(I) adducts and copper complexes with distinct voltammetric properties (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).
properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZZAKITZYDOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984227 | |
Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-4-hydroxybenzaldehyde | |
CAS RN |
65678-11-7 | |
Record name | 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65678-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-Butyl)-4-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065678117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butyl)-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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